molecular formula C13H19ClN2O2 B564923 Benzyl Piperidin-4-ylcarbamate Hydrochloride CAS No. 207296-89-7

Benzyl Piperidin-4-ylcarbamate Hydrochloride

Cat. No.: B564923
CAS No.: 207296-89-7
M. Wt: 270.757
InChI Key: PRLHASMXVOZART-UHFFFAOYSA-N
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Description

Benzyl Piperidin-4-ylcarbamate Hydrochloride (CAS 207296-89-7) is a piperidine-based chemical compound supplied as a solid powder with a documented purity of 98% . It is recommended to be stored at -20°C and is noted to be soluble in DMSO, making it suitable for various experimental preparations . Compounds featuring the piperidin-4-yl group are of significant interest in medicinal chemistry and pharmacology research. Specifically, the 1-benzylpiperidin-4-yl moiety is a key structural feature in ligands designed to study sigma receptors (σ1R), which are attractive biological targets for neurological disorders such as neuropathic pain . The piperidine ring itself is also recognized as a privileged structure and a potential bioisostere for piperazine, often contributing to the metabolic stability and binding affinity of research molecules . This product is strictly for research purposes and is not intended for diagnostic or personal use. Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules for investigative applications.

Properties

IUPAC Name

benzyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLHASMXVOZART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662465
Record name Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207296-89-7
Record name Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(piperidin-4-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride typically involves the reaction of benzyl chloroformate with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl Piperidin-4-ylcarbamate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl piperidin-4-ylcarbamate, while reduction may produce piperidin-4-ylmethanol .

Scientific Research Applications

Antiviral Applications

Inhibition of Influenza Virus:
Benzyl Piperidin-4-ylcarbamate Hydrochloride has been identified as a potent inhibitor of the H1N1 influenza virus. Research indicates that this compound interacts specifically with the hemagglutinin fusion peptide, which is crucial for viral entry into host cells. The binding interactions involve π-stacking and salt bridge formations, which enhance the compound's efficacy against the virus .

Potential Against SARS-CoV-2:
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of SARS-CoV-2. These compounds have shown promising antiviral activity, suggesting their applicability in developing treatments for COVID-19 .

Medicinal Chemistry

Drug Design and Development:
Piperidine derivatives are essential in drug design due to their ability to serve as synthetic fragments in various therapeutic agents. This compound exemplifies this by providing a scaffold for creating biologically active compounds. The synthesis of such derivatives can lead to the discovery of new drugs targeting various diseases .

Structural Characteristics and Comparisons

This compound features a piperidine ring substituted with a benzyl group and a carbamate moiety. This unique structure enhances its biological activity compared to other similar compounds.

Compound NameStructural FeaturesUnique Properties
Benzyl Methylpiperidin-4-ylcarbamateContains a methyl group on piperidinePotentially different pharmacokinetics
4-PiperidoneSimple piperidine derivativeLacks carbamate functionality
N-Boc-PiperidineProtected amine formUseful for synthetic applications

The specific combination of functional groups in this compound may confer distinct biological activities not observed in structurally similar compounds.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its analogs in inhibiting viral infections:

  • Study on H1N1 Inhibition: A detailed investigation demonstrated that N-benzyl 4,4-disubstituted piperidines, including this compound, exhibit significant antiviral activity against H1N1 by binding to critical sites on the virus's hemagglutinin protein .
  • Research on SARS-CoV-2: Another study explored the synthesis and antiviral activity of piperidine analogues against coronavirus strains, revealing that modifications to the benzyl group can enhance selectivity and potency against viral targets .

Mechanism of Action

The mechanism of action of Benzyl Piperidin-4-ylcarbamate Hydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, which can lead to various therapeutic effects. The compound binds to the active sites of these targets, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl Piperidin-4-ylcarbamate Hydrochloride belongs to a class of piperidine derivatives modified with aromatic or functional groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Reference
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 120278-07-1 Replaces the carbamate with a carboxylate ester; lacks the hydrochloride salt.
Benzyl N-methyl-N-piperidin-4-ylcarbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 139062-98-9 Features a methyl group on the carbamate nitrogen, altering steric and electronic properties.
Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 676559-74-3 Incorporates a methyl group on the piperidine ring, increasing hydrophobicity.
Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₃H₁₇ClNO₂ 258.74 936130-82-4 Substitutes carbamate with a benzoate ester; distinct metabolic stability profile.
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride C₁₃H₁₈ClN₂O₂ 270.76 1021901-98-3 Replaces carbamate with an amide; introduces methoxy group on the benzene ring.
4-Benzylpiperidine C₁₂H₁₇N 175.28 31252-42-3 Simplifies the structure by removing the carbamate and hydrochloride groups.

Key Observations

Functional Group Impact : Carbamate-containing derivatives (e.g., this compound) generally exhibit higher polarity compared to amide or ester analogs, influencing solubility and bioavailability.

Biological Activity

Benzyl Piperidin-4-ylcarbamate Hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound belongs to a class of compounds known as piperidines, which have been widely investigated for their pharmacological properties. Research indicates that this compound exhibits antiviral activity, particularly against influenza viruses and SARS-CoV-2, as well as potential effects on neurotransmitter systems.

Antiviral Activity

1. Influenza Virus Inhibition

A significant body of research has identified this compound and related piperidine derivatives as effective inhibitors of the H1N1 influenza virus. The mechanism involves interaction with the hemagglutinin (HA) fusion peptide, which is crucial for viral entry into host cells. The binding interactions include:

  • Hydrophobic interactions : The N-benzylpiperidine moiety forms critical hydrophobic contacts with HA.
  • Salt bridges : Protonated nitrogen in the piperidine interacts with specific residues in the HA structure.

These interactions suggest that modifications to the piperidine structure can enhance antiviral efficacy, making it a promising candidate for drug development against influenza .

2. SARS-CoV-2 Inhibition

Recent studies have also highlighted the potential of this compound as an inhibitor of SARS-CoV-2. The piperidine derivatives have shown effectiveness in blocking viral replication, with structure-activity relationship (SAR) studies indicating that specific substitutions on the benzyl group can significantly influence antiviral potency .

Neurotransmitter Modulation

This compound may also play a role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation is crucial for developing treatments for various neurological disorders. Research indicates that this compound could act as an inhibitor of monoamine receptors, suggesting its potential application in treating conditions like depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of specific aryl groups at different positions on the piperidine ring can enhance or diminish biological activity.
  • Critical Moieties : The N-benzyl group is essential for maintaining antiviral activity; its removal leads to a complete loss of function .

The following table summarizes some SAR findings related to piperidine derivatives:

Compound ModificationEffect on Activity
Removal of N-benzylComplete loss
Replacement with cyclohexylReduced activity
Addition of 4-fluorobenzylIncreased potency

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antiviral Efficacy Against H1N1 : A study demonstrated that modifications to the piperidine structure led to enhanced binding affinity and antiviral potency against H1N1, indicating its potential as a therapeutic agent during influenza outbreaks .
  • SARS-CoV-2 Inhibition : Another investigation revealed that certain derivatives exhibited significant inhibitory effects on SARS-CoV-2 replication in vitro, highlighting their potential role in combating COVID-19 .
  • Neuropharmacological Studies : Research exploring the modulation of serotonin receptors indicated that certain derivatives could enhance serotonin signaling, suggesting applications in treating mood disorders .

Q & A

Q. What are the established safety protocols for handling Benzyl Piperidin-4-ylcarbamate Hydrochloride in laboratory settings?

Researchers must prioritize safety due to limited toxicological data. Key protocols include:

  • Use of personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
  • Immediate first aid measures: flush eyes with water for 10–15 minutes upon contact and wash skin with soap and water for 15 minutes .
  • Store the compound in a cool, dark place away from oxidizers and ensure proper ventilation during handling .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1: Reacting 4-aminopiperidine with benzyl chloroformate to form the carbamate intermediate .
  • Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane) .
  • Key intermediates include 4-aminopiperidine (precursor) and benzyl chloroformate (activating agent) .

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon backbone .
  • Mass Spectrometry (MS): ESI-MS for molecular weight validation .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s stability or reactivity in different solvents?

Methodological approaches include:

  • Controlled Stability Studies: Expose the compound to varying solvents (polar/non-polar), temperatures, and pH levels. Monitor degradation via HPLC or UV-Vis spectroscopy .
  • Cross-Referencing Analog Data: Compare stability profiles with structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate hydrochloride) to identify trends .

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound derivatives?

  • X-ray Crystallography:
  • Data Collection: Use synchrotron radiation or in-house diffractometers for high-resolution data.
  • Structure Refinement: SHELX software suite (SHELXD for phase solving, SHELXL for refinement) to resolve atomic positions .
    • Validation: Check for hydrogen bonding and π-π stacking interactions using programs like Mercury .

Q. How can the biological activity of this compound be systematically compared to its structural analogs?

  • In Vitro Assays: Test analogs (e.g., Benzyl piperidin-3-ylcarbamate hydrochloride) for enzyme inhibition or receptor binding using dose-response curves .
  • Structure-Activity Relationship (SAR): Identify critical functional groups (e.g., carbamate linkage, benzyl substituents) influencing activity through iterative synthesis and testing .

Q. What experimental strategies can resolve gaps in toxicological data for this compound?

  • In Vitro Toxicity Screening: Use cell viability assays (e.g., MTT assay) on human cell lines to assess acute toxicity .
  • Metabolic Profiling: Incubate the compound with liver microsomes to identify metabolites via LC-MS .
  • Cross-Species Comparisons: Test toxicity in zebrafish or rodent models to extrapolate human risk .

Notes

  • References: Ensure all protocols comply with institutional safety guidelines and federal regulations (e.g., OSHA, TSCA) .
  • Data Reproducibility: Document experimental conditions (solvent purity, temperature, reaction time) meticulously to address contradictions .

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